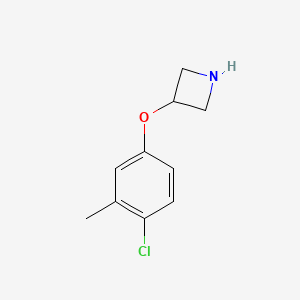

3-(4-Chloro-3-methylphenoxy)azetidine

CAS No.: 1219948-74-9

Cat. No.: VC2924284

Molecular Formula: C10H12ClNO

Molecular Weight: 197.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1219948-74-9 |

|---|---|

| Molecular Formula | C10H12ClNO |

| Molecular Weight | 197.66 g/mol |

| IUPAC Name | 3-(4-chloro-3-methylphenoxy)azetidine |

| Standard InChI | InChI=1S/C10H12ClNO/c1-7-4-8(2-3-10(7)11)13-9-5-12-6-9/h2-4,9,12H,5-6H2,1H3 |

| Standard InChI Key | RWQBSKKQESMJET-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)OC2CNC2)Cl |

| Canonical SMILES | CC1=C(C=CC(=C1)OC2CNC2)Cl |

Introduction

Chemical Structure and Properties

Molecular Structure

3-(4-Chloro-3-methylphenoxy)azetidine consists of an azetidine ring connected to a 4-chloro-3-methylphenoxy group. The structure can be represented by the molecular formula C₁₀H₁₂ClNO . The compound features a strained four-membered azetidine ring, which contributes to its reactivity profile. The presence of both chlorine and methyl substituents on the phenoxy ring enhances its chemical diversity and biological potential.

Physical Properties

The physical properties of 3-(4-Chloro-3-methylphenoxy)azetidine are summarized in Table 1:

Computational Chemistry Data

Computational analysis provides insights into the physicochemical properties of 3-(4-Chloro-3-methylphenoxy)azetidine, as shown in Table 2:

| Property | Value | Reference |

|---|---|---|

| TPSA (Topological Polar Surface Area) | 21.26 | |

| LogP | 1.99902 | |

| Hydrogen Bond Acceptors | 2 | |

| Hydrogen Bond Donors | 1 | |

| Rotatable Bonds | 2 |

These properties suggest that 3-(4-Chloro-3-methylphenoxy)azetidine has moderate lipophilicity and limited hydrogen bonding capability, which could influence its pharmaceutical potential and biological interactions.

Synthesis Methods

General Synthetic Approaches to Azetidines

The synthesis of azetidine derivatives typically involves several established methods. For compounds similar to 3-(4-Chloro-3-methylphenoxy)azetidine, the synthetic routes often include:

-

Nucleophilic substitution reactions between the corresponding phenol (4-chloro-3-methylphenol) and azetidine derivatives

-

Cyclization reactions to form the azetidine ring after establishing the phenoxy connection

-

Ring-closure reactions of appropriate precursors

Based on synthesis methods for similar compounds, the preparation of 3-(4-Chloro-3-methylphenoxy)azetidine likely involves the reaction of 4-chloro-3-methylphenol with an appropriate azetidine precursor under specific conditions.

Proposed Synthetic Route

A potential synthetic route for 3-(4-Chloro-3-methylphenoxy)azetidine might involve:

-

Base-catalyzed reaction of 4-chloro-3-methylphenol with a base (e.g., sodium hydride) to form the phenoxide ion

-

Nucleophilic substitution reaction of the phenoxide ion with a suitable azetidine precursor bearing a leaving group at the 3-position

-

Purification of the resulting 3-(4-Chloro-3-methylphenoxy)azetidine

This synthetic pathway is comparable to those employed for structurally related compounds such as 3-(3-Bromo-2-methylphenoxy)azetidine, where the reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Chemical Reactivity

Typical Reactions

The chemical reactivity of 3-(4-Chloro-3-methylphenoxy)azetidine is largely determined by the presence of the strained azetidine ring and the functionalized phenoxy group. Based on the behavior of similar azetidine derivatives, 3-(4-Chloro-3-methylphenoxy)azetidine likely participates in the following reaction types:

-

Ring-opening reactions: The strained azetidine ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions under appropriate conditions

-

Ring-expansion reactions: Azetidines are known to undergo ring expansion to form larger heterocycles

-

Substitution reactions: The nitrogen in the azetidine ring can act as a nucleophile in various substitution reactions

-

Functionalization of the aromatic ring: The aromatic portion can undergo typical aromatic substitution reactions, although these may be influenced by the existing substituents (chloro and methyl groups)

Structure-Reactivity Relationships

The reactivity of 3-(4-Chloro-3-methylphenoxy)azetidine is influenced by several structural factors:

-

The strained four-membered azetidine ring increases ring tension and enhances reactivity compared to larger nitrogen heterocycles

-

The chloro substituent on the phenoxy ring acts as an electron-withdrawing group, potentially influencing the electronic distribution and reactivity of the aromatic system

-

The methyl group provides mild electron-donating effects, which may counterbalance some of the electron-withdrawing effects of the chlorine atom

-

The phenoxy linker between the azetidine and the substituted benzene ring provides conformational flexibility that may influence intermolecular interactions

Comparative Analysis with Related Compounds

Structural Comparisons

Several compounds structurally related to 3-(4-Chloro-3-methylphenoxy)azetidine have been described in the literature. Table 3 presents a comparison of these compounds:

These structural differences can significantly influence the physicochemical properties, reactivity, and biological activity profiles of the compounds.

Property Comparisons

The presence of different substituents on the phenoxy ring leads to variations in the properties of these compounds:

-

Lipophilicity: The LogP value of 3-(4-Chloro-3-methylphenoxy)azetidine (1.99902) suggests moderate lipophilicity, which may differ from its analogs depending on their substituents

-

Electronic effects: The electron-withdrawing properties of halogens (Cl, F, Br) versus electron-donating groups (CH₃, OCH₃) can influence the electron distribution across the molecule

-

Steric effects: The position and size of substituents (methyl group at position 2 or 3) may affect the conformational preferences and interaction capabilities of these molecules

Future Research Directions

Future research on 3-(4-Chloro-3-methylphenoxy)azetidine could focus on:

-

Developing efficient and scalable synthetic routes with improved yields

-

Comprehensive evaluation of its biological activity across various assays (antimicrobial, anticancer, anti-inflammatory)

-

Investigation of structure-activity relationships through systematic modification of the core structure

-

Exploration of potential applications in medicinal chemistry, particularly as building blocks for drug candidates

-

Detailed mechanistic studies of its chemical reactivity, especially ring-opening and expansion reactions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume